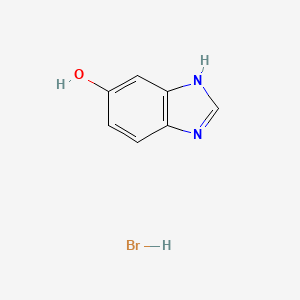

1H-benzimidazol-5-ol hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3H-benzimidazol-5-ol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUSRGPXBHRNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=N2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1h Benzimidazol 5 Ol Hydrobromide and Its Functionalized Congeners

Precursor Compounds and Reactant Selection in Benzimidazol-5-ol Synthesis

The creation of the benzimidazole (B57391) core is a foundational step in the synthesis of 1H-benzimidazol-5-ol hydrobromide and related compounds. The selection of appropriate precursors and reactants is critical for achieving high yields and purity.

Utilization of 4-methoxy-1,2-phenylenediamine hydrochloride as a Precursor

The synthesis of this compound typically begins with 4-methoxy-1,2-phenylenediamine hydrochloride as a key starting material. prepchem.com This precursor contains the essential benzene (B151609) ring and two adjacent amino groups required for the formation of the imidazole (B134444) ring. The methoxy (B1213986) group serves as a protected form of the desired hydroxyl group, which will be unmasked in a later step. The hydrochloride salt form of the diamine enhances its stability and solubility in the reaction medium.

The synthesis of 4-methoxy-1,2-phenylenediamine itself can be achieved through the hydrogenation of 4-methoxy-2-nitroaniline. This reduction is commonly carried out using a palladium on activated carbon catalyst under hydrogen pressure. chemicalbook.com

Role of Formic Acid and Hydrochloric Acid in Cyclization Reactions

The cyclization of 4-methoxy-1,2-phenylenediamine to form the benzimidazole ring is facilitated by the use of formic acid and hydrochloric acid. prepchem.comyoutube.com Formic acid serves as the source of the single carbon atom that forms the C2 position of the benzimidazole ring. The reaction proceeds through the condensation of the amino groups of the o-phenylenediamine (B120857) with formic acid, leading to the formation of an N-formyl intermediate. youtube.comchegg.com

Subsequent intramolecular cyclization, driven by heating, results in the elimination of a water molecule to yield the benzimidazole ring. youtube.comyoutube.com Hydrochloric acid is often used in conjunction with formic acid to maintain an acidic environment, which catalyzes the reaction and keeps the resulting benzimidazole derivative in its soluble salt form. prepchem.comyoutube.com This general method, known as the Phillips condensation, is a widely applicable strategy for benzimidazole synthesis. orgsyn.org

Application of Hydrobromic Acid for Demethylation and Salt Formation

Following the successful cyclization to form the 5-methoxybenzimidazole (B1583823) intermediate, the final step in the synthesis of the target compound is the demethylation of the methoxy group to a hydroxyl group and the formation of the hydrobromide salt. This is achieved by refluxing the intermediate with concentrated hydrobromic acid (HBr). prepchem.com

Hydrobromic acid is a strong acid that effectively cleaves the methyl ether. chem-station.comcommonorganicchemistry.com The reaction mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the desired phenol (B47542) and bromomethane. chem-station.com This process is typically carried out at elevated temperatures to ensure complete reaction. commonorganicchemistry.comnih.gov The use of HBr also conveniently results in the formation of the hydrobromide salt of the final product, 1H-benzimidazol-5-ol.

Reaction Conditions and Catalytic Systems for Benzimidazole Formation

The efficiency and environmental impact of benzimidazole synthesis can be significantly improved by optimizing reaction conditions and employing catalytic systems. Modern approaches focus on accelerating reaction rates and minimizing waste.

Microwave-Assisted Synthesis Protocols for Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. mdpi.combenthamdirect.comrjptonline.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. mdpi.comnih.gov

Microwave-assisted synthesis can be performed under solvent-free conditions or with minimal solvent, which aligns with the principles of green chemistry. mdpi.com For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be completed in a matter of minutes under microwave irradiation, often with high selectivity and product purity. mdpi.combenthamdirect.comnih.gov Various catalysts, including Lewis acids and solid supports, can be employed in conjunction with microwave heating to further enhance reaction efficiency. mdpi.comdergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes mdpi.combenthamdirect.com |

| Yield | Moderate to Good | Often Higher mdpi.comnih.gov |

| Energy Consumption | High | Low |

| Solvent Use | Often requires bulk solvents | Can be solvent-free or use minimal solvent mdpi.com |

| Side Reactions | More prevalent | Often reduced |

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to develop more environmentally benign and sustainable processes. ijpdd.orgmdpi.comchemmethod.com These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Key green chemistry strategies in benzimidazole synthesis include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES). mdpi.comnih.gov DES, formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, can act as both the solvent and a catalyst, simplifying the reaction setup and workup. nih.gov

Catalyst-Free and Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with the aid of microwave irradiation or grinding, minimizes the use and disposal of hazardous solvents. benthamdirect.commdpi.com

Use of Heterogeneous Catalysts: Employing solid-supported catalysts, such as zeolites or gold nanoparticles, facilitates easy separation and recycling of the catalyst, reducing waste and cost. mdpi.comnih.gov

One-Pot Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. nih.gov

Table 2: Examples of Green Chemistry Approaches in Benzimidazole Synthesis

| Approach | Reactants | Conditions | Advantages |

|---|---|---|---|

| Deep Eutectic Solvent (DES) | o-phenylenediamine, benzaldehyde | 80 °C, 10 min | High yields, easy work-up, no external solvent nih.gov |

| Microwave-Assisted, Catalyst-Free | o-phenylenediamine, aldehydes | Microwave irradiation, 5-10 min | Rapid, high yields, eco-friendly benthamdirect.com |

| Supported Gold Nanoparticles | o-phenylenediamine, aldehydes | Au/TiO₂, ambient temperature | High yields, reusable catalyst, mild conditions nih.gov |

| PEG-400 as a Green Solvent | o-phenylenediamine, aldehydes | 60°C, 3.2-4.5 h | Environmentally friendly medium, good yields frontiersin.org |

Transition-Metal Catalyzed Reactions (e.g., Palladium-Catalyzed) in Benzimidazole Derivative Synthesis

Transition-metal catalysis has become an indispensable tool for the construction and functionalization of the benzimidazole scaffold. researchgate.net Catalysts based on metals such as iron, cobalt, copper, and palladium offer efficient pathways for forming the core heterocyclic ring and introducing a variety of substituents. researchgate.netrsc.orgresearchgate.net Palladium, in particular, has been extensively used in C-N and C-C bond-forming reactions that are central to benzimidazole synthesis. researchgate.netnih.gov

Palladium-catalyzed methods provide a powerful platform for creating functionalized benzimidazole congeners. These reactions often proceed through mechanisms like C-H bond activation, cross-coupling, and cascade reactions, allowing for the direct and regioselective installation of aryl groups and other substituents. nih.govnih.gov For instance, an efficient palladium-catalyzed strategy for the synthesis of 2(2'-biphenyl)-benzimidazoles proceeds via oxidative C-H activation of a 2-aryl-benzimidazole, followed by coupling with iodobenzene (B50100) analogs. nih.gov This approach demonstrates high regioselectivity and is valuable for introducing molecular diversity at positions that are otherwise difficult to functionalize. nih.gov

Another sophisticated strategy involves a palladium-catalyzed cascade reaction that combines two different nitrogen nucleophiles with a di-activated aryl substrate to build the benzimidazole ring in a single operation. nih.gov This method offers excellent control over regioselectivity, a common challenge in benzimidazole chemistry, by carefully selecting the starting materials and reaction conditions. nih.gov Researchers have demonstrated that by using different sulfonates derived from the same chlorophenol, it is possible to selectively produce either regioisomer of the resulting N-arylbenzimidazole. nih.gov

The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions. Palladium acetate (B1210297) [Pd(OAc)2] is a commonly used catalyst, often employed with molecular oxygen as a green oxidant. rsc.org The conditions for these reactions can be tailored to accommodate a wide range of functional groups on the starting materials, leading to a diverse library of benzimidazole derivatives in moderate to high yields. rsc.orgtandfonline.com

Table 1: Examples of Palladium-Catalyzed Reactions in Benzimidazole Synthesis

| Catalyst / Precursor | Substrates | Key Reaction Type | Conditions | Yield | Reference |

| Pd(OAc)₂ | 1,2-phenylenediamines and aldehydes | Oxidative Cyclization | O₂ (oxidant) | Moderate | rsc.org |

| Palladium Catalyst (unspecified) / P1 Ligand | 2-chloroaryl sulfonate, arylamine, amide | Cascade C-N Coupling | Cs₂CO₃ (base), tBuOH, 110 °C | Good to Excellent | nih.gov |

| Palladium Catalyst (unspecified) | 2-aryl-benzimidazole, iodobenzene analogs | C-H Activation / Arylation | Sealed tube | High | nih.gov |

Strategies for Halide Salt Formation in Benzimidazol-5-ol Chemistry

The formation of salts is a crucial step in the purification and handling of many active pharmaceutical ingredients. For benzimidazole derivatives, which possess a basic nitrogen atom in the imidazole ring, acid addition salts are commonly prepared to improve properties such as crystallinity, stability, and solubility. nih.gov

General Principles of Hydrobromide Salt Synthesis from Benzimidazole Bases

The synthesis of a hydrobromide salt from a benzimidazole base is typically a straightforward acid-base reaction. The lone pair of electrons on one of the nitrogen atoms of the benzimidazole ring acts as a Brønsted-Lowry base, accepting a proton (H⁺) from hydrobromic acid (HBr).

A common procedure involves dissolving the free base, such as 1H-benzimidazol-5-ol, in a suitable solvent. An aqueous or alcoholic solution of hydrobromic acid is then added. The reaction of a benzimidazole base with HBr leads to the formation of the corresponding benzimidazolium hydrobromide salt. google.com In one specific synthesis of the parent compound, 1H-benzimidazol-5-ol, the precursor 4-methoxy-1,2-phenylenediamine hydrochloride is first cyclized using formic acid. prepchem.com The resulting 5-methoxybenzimidazole is then demethylated by refluxing with concentrated hydrobromic acid. prepchem.com This process directly yields the hydrobromide salt of the final product, although the provided example proceeds to neutralization to isolate the free base. prepchem.com

The general principle can be adapted for various functionalized benzimidazoles. For instance, benzimidazolium salts can be synthesized by reacting an N-substituted benzimidazole with an alkyl or benzyl (B1604629) bromide, where the bromide acts as the counter-ion. nih.gov

Purification and Isolation Techniques for Hydrobromide Salts

Once the hydrobromide salt has been formed in solution, it must be isolated and purified to remove any unreacted starting materials, by-products, or excess acid. The choice of purification method depends on the solubility and crystallinity of the target salt.

Recrystallization is a primary technique for purifying solid compounds. The crude hydrobromide salt is dissolved in a minimum amount of a hot solvent or a solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at lower temperatures. orgsyn.org As the solution cools, the pure salt crystallizes, leaving impurities behind in the mother liquor. The crystals are then collected by filtration. orgsyn.orgnih.gov For example, pure crystals of benzimidazolium salts have been obtained by recrystallization from ethanol (B145695). nih.gov

Trituration is another common purification method. The crude solid product is washed or stirred with a solvent in which the desired salt is insoluble, but the impurities are soluble. nih.gov This process effectively removes unwanted materials without fully dissolving the product. The purified solid is then collected by filtration, washed with a small amount of fresh solvent, and dried. nih.gov

Precipitation and Filtration: In many cases, the hydrobromide salt is insoluble in the reaction solvent and precipitates out as it forms. The solid product can then be isolated directly by filtration. orgsyn.org The collected solid is typically washed with a cold solvent or a non-polar solvent like diethyl ether or ethyl acetate to remove any residual impurities before drying. nih.govorgsyn.orggoogle.com

Role of 1h Benzimidazol 5 Ol Hydrobromide As a Synthetic Intermediate and Building Block

Derivatization Strategies for Benzimidazol-5-ol Scaffolds

The benzimidazole (B57391) core, and specifically the 5-hydroxy derivative, can be chemically modified at several positions to introduce diverse functional groups and modulate the molecule's properties. These modifications are typically focused on the nitrogen atoms of the imidazole (B134444) ring and various positions on the benzene (B151609) ring.

The nitrogen atoms of the benzimidazole ring are common sites for substitution, allowing for the introduction of a wide range of alkyl and aryl groups. This N-substitution is a powerful tool for creating diverse molecular architectures. researchgate.net The N-alkylation of benzimidazoles can be achieved using various alkyl halides in the presence of a base. researchgate.netresearchgate.net For instance, the reaction of 2-substituted benzimidazoles with C3–C10 alkyl bromides has been successfully carried out using a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with aqueous potassium hydroxide. researchgate.net

Similarly, N-arylation introduces aryl groups onto the benzimidazole nitrogen, a reaction often catalyzed by transition metals like copper or palladium. researchgate.netrsc.org Copper-catalyzed N-arylation, a variant of the Ullmann condensation, is a widely used method. rsc.org Palladium-catalyzed methods have also been developed, offering high selectivity for N1-arylation of unsymmetrical imidazoles. mit.edu The choice of catalyst and reaction conditions can be crucial for achieving high yields and regioselectivity, particularly when dealing with unsymmetrically substituted benzimidazoles. rsc.orgnih.gov The functionalization at the nitrogen atom can lead to the synthesis of N-substituted benzimidazole derivatives with various biological activities. tsijournals.com

Table 1: Examples of N-Substitution Reactions on Benzimidazole Derivatives

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| 2-Substituted Benzimidazoles | C3–C10 Alkyl Bromides | Tetrabutylammonium hydrogen sulfate, 30% aq. KOH | N-Alkylated 2-Substituted Benzimidazoles | researchgate.net |

| Benzimidazole | Aryl Halides | Copper or Palladium Complexes | N-Aryl Benzimidazoles | researchgate.netrsc.org |

| 4-Methylimidazole | Aryl Bromide | Pd2(dba)3, Ligand L1 | N1-Aryl-4-methylimidazole | mit.edu |

| 2-Mercaptobenzimidazole | Methyl Iodide | Ethanol (B145695) | 2-(Methylthio)-1H-benzimidazole | tsijournals.com |

This table is for illustrative purposes and may not represent reactions specifically with 1H-benzimidazol-5-ol hydrobromide.

The benzene portion of the benzimidazole scaffold offers additional sites for functionalization, influencing the electronic properties and steric profile of the final molecule. The C2, C5, and C6 positions are particularly amenable to modification.

The C2 position can be functionalized through various methods. For example, rhodium(I)-catalyzed C-H activation allows for the selective alkylation of the C2 position of benzimidazole derivatives. nih.gov Enantioselective C2-allylation has also been achieved using copper hydride catalysis with 1,3-diene pronucleophiles. mit.edu

The C5 and C6 positions of the benzimidazole ring can also be substituted. For instance, 6-substituted 1H-benzimidazole derivatives have been synthesized by reacting 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. rsc.org Direct C5 arylation of azoles, including imidazoles, has been accomplished using ligandless palladium catalysis promoted by benzoic acid. nih.gov The functionalization at the C5 position of 2-arylquinolin-4(1H)-ones has been reported, which can lead to the formation of fused pyran ring systems. acs.orgacs.org

The versatility of the benzimidazole scaffold allows for the introduction of a wide variety of substituents to tailor the properties of the resulting compounds for specific applications. These substituents can range from simple alkyl and aryl groups to more complex heterocyclic moieties.

For example, aryl groups can be introduced at various positions. The C2-allylation of benzimidazoles can be achieved with excellent stereoselectivity. mit.edu The synthesis of 5-arylimidazoles can be accomplished through direct arylation of 1-methylimidazole (B24206) with aryl bromides. nih.gov The introduction of aryl groups can also be achieved at the C5 position of quinolone scaffolds. acs.orgacs.org

The incorporation of heterocyclic rings, such as methylpiperidinyl groups, can significantly alter the pharmacological profile of benzimidazole derivatives. While direct examples with methylpiperidinyl on 1H-benzimidazol-5-ol are not prevalent in the provided context, the general principles of N-alkylation and C-H functionalization can be applied to introduce such groups.

Synthesis of Fused Heterocyclic Systems Incorporating Benzimidazole Moieties

The benzimidazole nucleus can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures often exhibit unique biological activities. One common strategy involves the annulation of an additional ring onto the benzimidazole core. For instance, the functionalization at the C5 position of 2-arylquinolin-4(1H)-ones can lead to annulation with the oxo group to form fused pyran ring systems. acs.orgacs.org The synthesis of fused systems can also be achieved through intramolecular cyclization reactions.

Applications in the Construction of Complex Organic Molecules

The derivatized benzimidazole scaffolds, originating from precursors like this compound, are instrumental in the synthesis of complex organic molecules with significant biological and material science applications. The ability to strategically introduce various functional groups allows for the fine-tuning of molecular properties.

For example, the synthesis of benzimidazole derivatives is a key step in the development of novel bioactive compounds, including potential urease inhibitors. nih.gov Furthermore, N-substituted benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. rsc.org The construction of complex molecules often involves multi-step synthetic sequences where the benzimidazole core is assembled and then further functionalized. nih.gov

Computational and Theoretical Investigations of 1h Benzimidazol 5 Ol Hydrobromide and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like benzimidazole (B57391) derivatives to predict their geometries and electronic properties. d-nb.inforesearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO, which can be thought of as the outer-shell electrons, is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive and has lower kinetic stability, making it more flexible. nih.gov The distribution of these frontier orbitals can also predict the most likely sites for electrophilic and nucleophilic attack. For instance, in some benzimidazole derivatives, the HOMO is located on the aromatic rings, indicating these are the nucleophilic regions, while the LUMO is located elsewhere, indicating the electrophilic regions. researchgate.net

Substituents on the benzimidazole ring can significantly influence the energies of the frontier orbitals. rsc.org Electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups can lower the LUMO energy, making the molecule a better electron acceptor. rsc.org This tuning of the HOMO-LUMO gap is a fundamental strategy in the design of functional molecules.

Table 1: Frontier Molecular Orbital Data for Selected Benzimidazole Analogues

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Benzimidazole (BI) | -6.218 | -0.952 | 5.266 |

| 4-Nitro-BI | -7.114 | -2.713 | 4.401 |

| 5-Nitro-BI | -7.023 | -2.810 | 4.213 |

| 4-Amino-BI | -5.461 | -0.593 | 4.868 |

| 5-Amino-BI | -5.399 | -0.631 | 4.768 |

This data is illustrative and compiled from studies on benzimidazole analogues. Specific values can vary based on the computational method and basis set used. d-nb.info

Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. acs.org These are often calculated from the HOMO and LUMO energies.

Electronegativity (χ) represents a molecule's ability to attract electrons. researchgate.net It is calculated as the negative of the chemical potential.

Chemical Hardness (η) indicates the resistance of a molecule to changes in its electron distribution. researchgate.net Molecules with a larger HOMO-LUMO gap are generally considered "harder," while those with a smaller gap are "softer." nih.gov Softer molecules are typically more reactive. researchgate.net

The introduction of different functional groups to the benzimidazole scaffold can alter these properties. For example, studies on substituted benzimidazoles have shown that adding a nitro group (an electron-withdrawing group) decreases the molecule's inhibition efficiency in certain applications, while an amino group (an electron-donating group) increases it. nih.gov This can be correlated with changes in electronegativity and hardness. researchgate.net

Table 2: Quantum Chemical Descriptors for Selected Benzimidazole Analogues

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) |

| Benzimidazole (BI) | 3.585 | 2.633 |

| 4-Nitro-BI | 4.913 | 2.200 |

| 5-Nitro-BI | 4.916 | 2.106 |

| 4-Amino-BI | 3.027 | 2.434 |

| 5-Amino-BI | 3.015 | 2.384 |

This data is illustrative and compiled from studies on benzimidazole analogues. Specific values can vary based on the computational method and basis set used. d-nb.info

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for studying the conformational flexibility of molecules like 1H-benzimidazol-5-ol hydrobromide and its analogues. tandfonline.com By simulating the molecule's behavior in a given environment (e.g., in solution), researchers can identify its most stable conformations and understand how it might change its shape to interact with a biological target. researchgate.net

MD simulations can provide insights into the stability of ligand-protein complexes. nih.gov For example, after a docking study predicts a binding pose, an MD simulation can be run to see if the ligand remains stably bound within the active site of the protein. researchgate.netresearchgate.net Key metrics from these simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can indicate the stability of the complex and the flexibility of different parts of the molecule and protein. researchgate.netresearchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and study molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode of a small molecule ligand, such as a benzimidazole derivative, to the active site of a protein. researchgate.net The results of docking studies are often expressed as a binding energy or a docking score, which estimates the strength of the interaction. nih.gov

Docking studies have been widely used to investigate the potential biological targets of benzimidazole analogues. nih.govnih.gov For instance, benzimidazole derivatives have been docked into the active sites of various enzymes, such as cyclooxygenase (COX), to explore their potential as anti-inflammatory agents. researchgate.netrsc.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.net This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rroij.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. researchgate.netmdpi.com

By analyzing a series of related compounds, such as different substituted benzimidazoles, researchers can build computational models that correlate specific structural features with observed biological activity. rsc.orgrjptonline.orgresearchgate.net For example, SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus can greatly influence its anti-inflammatory or antiviral activity. rroij.commdpi.com Electron-donating or electron-withdrawing substituents at different positions can enhance binding to a target protein or improve the pharmacokinetic properties of the compound. rroij.com These computational SAR models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. mdpi.com

Mechanistic Insights from in Vitro Research on 1h Benzimidazol 5 Ol Derivatives

Modulation of Cellular Processes by Benzimidazole (B57391) Derivatives

Benzimidazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities. nih.govtandfonline.com Their ability to modulate fundamental cellular processes has been a key area of investigation, with research highlighting their influence on everything from germination in plants to complex signaling pathways in human cells.

Influence on Germination Parameters in Agricultural Systems

Recent studies have explored the impact of benzimidazole derivatives on the germination of commercially important crops like wheat. In one such study, various substituted and unsubstituted benzimidazole compounds were tested for their effects on the germination rates, coleoptile lengths, and root lengths of different bread and durum wheat varieties. ceon.rs

The results indicated that the efficacy of these compounds was dependent on both the specific chemical structure and the wheat variety. ceon.rs For instance, 5-nitro-1H-benzimidazole-6-amine was found to have the most significant positive effect on the germination rate across the tested varieties. ceon.rs In contrast, the unsubstituted 1H-benzimidazole was most effective at promoting root and coleoptile growth. ceon.rs These findings suggest that specific substitutions on the benzimidazole ring can be tailored to achieve desired agricultural outcomes, such as enhanced germination or improved seedling establishment. ceon.rs

Table 1: Effect of Benzimidazole Derivatives on Wheat Germination

| Compound | Effect on Germination Rate | Effect on Root/Coleoptile Length |

|---|---|---|

| 5-nitro-1H-benzimidazole-6-amine | Most significant positive effect | - |

| 1H-benzimidazole | - | Most significant positive effect |

Data sourced from a study on bread and durum wheat varieties. ceon.rs

Interference with DNA Topoisomerase Activity in Cellular Assays

Benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and other cellular processes. nih.govtandfonline.comesisresearch.orgnih.gov The inhibition of these enzymes can lead to DNA damage and ultimately trigger cell death, making them a key target in cancer therapy.

Several studies have demonstrated the ability of various benzimidazole derivatives to inhibit both type I and type II DNA topoisomerases. nih.govesisresearch.org For example, a study evaluating three 1H-benzimidazole derivatives with different substitutions at the 5-position found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol exhibited notable inhibitory activity against mammalian type I DNA topoisomerase. nih.gov Another study on bis-benzimidazole derivatives revealed that compounds like bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane were highly effective at interfering with DNA topoisomerase I activity. tandfonline.comnih.gov The flexible nature of the bis-benzimidazole structure is thought to facilitate high-affinity binding to DNA, altering its conformation and preventing the formation of the cleavable complex. nih.gov

Table 2: DNA Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 5-methyl-4-(1H-benzimidazole-2-yl)phenol | Mammalian DNA Topoisomerase I | Potent inhibition | nih.gov |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I | Remarkable inhibitory activity | tandfonline.comnih.gov |

| 2-Phenoxymethylbenzimidazole | Eukaryotic DNA Topoisomerase I | More potent than camptothecin (B557342) (IC50 = 14.1 µM) | esisresearch.org |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Eukaryotic DNA Topoisomerase I | More potent than camptothecin (IC50 = 132.3 µM) | esisresearch.org |

Induction of Apoptosis in Defined Cell Lines: Mechanistic Pathways

A significant body of research has focused on the pro-apoptotic effects of benzimidazole derivatives in various cancer cell lines. nih.govmdpi.com These compounds can trigger programmed cell death through multiple mechanistic pathways, often involving the activation of key apoptotic regulators.

One study demonstrated that a bromo-derivative of benzimidazole induced G2/M cell cycle arrest and subsequent apoptosis in several human cancer cell lines. nih.gov This effect was found to be concentration-dependent and occurred through a p53-independent mechanism. nih.gov Other research has shown that benzimidazole derivatives can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activating caspases, such as caspase-3 and caspase-8, while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.comkit.edu Furthermore, some derivatives, like bendamustine, are known to activate p53-mediated apoptosis. nih.gov The microtubule inhibitor MBIC, a benzimidazole derivative, has been shown to induce mitochondria-dependent intrinsic apoptotic cell death in cervical cancer cells. nih.gov Fenbendazole, another benzimidazole compound, triggers apoptosis in colorectal cancer cells through mitochondrial injury and the caspase 3-PARP pathway. iiarjournals.org

Table 3: Apoptotic Mechanisms of Benzimidazole Derivatives

| Compound/Derivative Class | Cell Line(s) | Key Mechanistic Pathway(s) | Reference(s) |

|---|---|---|---|

| Bromo-derivative of benzimidazole | Various human cancer cells | G2/M cell cycle arrest, p53-independent apoptosis | nih.gov |

| Benzimidazole-based derivatives | NCI-60 cell line | Increased caspase-3, caspase-8, and Bax; decreased Bcl-2 | mdpi.comkit.edu |

| Bendamustine | Chronic lymphocytic leukemia cells | p53-mediated apoptosis | nih.gov |

| MBIC | Cervical cancer cells | Mitochondria-dependent intrinsic apoptosis | nih.gov |

| Fenbendazole | Colorectal cancer cells | Mitochondrial injury, caspase 3-PARP pathway, p53 activation | iiarjournals.org |

Inhibition of Specific Protein Kinases (e.g., CK2) in Cellular Systems

Protein kinase CK2 is a highly pleiotropic enzyme that plays a critical role in cell growth, proliferation, and the suppression of apoptosis. nih.govresearchgate.net Its elevated activity is often associated with cancer, making it an attractive therapeutic target. nih.gov Benzimidazole derivatives, particularly halogenated ones, are a major class of ATP-competitive inhibitors of CK2. nih.govresearchgate.netresearchgate.net

Compounds like 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) and its derivatives have been shown to potently inhibit CK2 activity both in vitro and in cellular systems. nih.govnih.gov This inhibition can lead to a range of anti-cancer effects, including decreased cell viability, cell cycle arrest, and induction of apoptosis. nih.gov Studies have shown that the potency of these inhibitors can be influenced by the type of halogen substitution, with iodine derivatives often exhibiting higher potency than their bromine counterparts. researchgate.net Furthermore, these inhibitors have been shown to downregulate the phosphorylation of CK2 substrates within cells, confirming their intracellular activity. nih.gov

Table 4: Inhibition of Protein Kinase CK2 by Benzimidazole Derivatives

| Inhibitor | Type | Potency/Effect | Reference(s) |

|---|---|---|---|

| Halogenated benzimidazoles (e.g., TBB, TBI) | ATP-competitive | Potent inhibitors, induce apoptosis | nih.gov |

| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | ATP-competitive | Effective inhibitor of CK2 activity | researchgate.netnih.gov |

| Iodine derivatives of benzimidazole | ATP-competitive | Generally higher potency than bromide derivatives | researchgate.net |

Influence on Viral Replication Processes in Cellular Models

The benzimidazole scaffold is a key component in many antiviral agents. tandfonline.combakhtiniada.ru Research has demonstrated the efficacy of benzimidazole derivatives against a wide range of RNA and DNA viruses by interfering with their replication processes. nih.govnih.gov

For instance, a new series of 1-methyl-1H-benzimidazol-5-ol derivatives showed potent inhibitory activity against the hepatitis B virus (HBV) in the HepG2.2.15 cell line, with some analogues being more effective than the reference drug lamivudine. nih.gov Another study screened a library of benzimidazole derivatives and found that many exhibited significant activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov Some compounds were also found to be active against other viruses like Bovine Viral Diarrhea Virus (BVDV) and Sabin-1 (Sb-1). nih.gov The mechanisms of action are varied, with some derivatives targeting viral polymerases, such as the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. researchgate.net

Table 5: Antiviral Activity of Benzimidazole Derivatives

| Derivative Class | Target Virus(es) | Observed Effect | Reference |

|---|---|---|---|

| 1-methyl-1H-benzimidazol-5-ol derivatives | Hepatitis B Virus (HBV) | Potent inhibition of viral replication | nih.gov |

| Assorted benzimidazole derivatives | CVB-5, RSV, BVDV, Sb-1 | Inhibition of viral activity | nih.gov |

| Benzimidazole-coumarin conjugates | Hepatitis C Virus (HCV) | Inhibition of HCV replication | researchgate.net |

| 1-cycloalkyl-2-[(4-diarylmethoxy)phenyl]-benzimidazole-5-carboxylic acid derivatives | Hepatitis C Virus (HCV) | Inhibition of NS5B RNA-dependent RNA polymerase | researchgate.net |

Interactions with Molecular Targets: Receptor and Protein Binding Studies

The biological effects of 1H-benzimidazol-5-ol and its derivatives are underpinned by their specific interactions with various molecular targets, including receptors and proteins.

Studies have identified N-1H-benzimidazol-5-ylbenzenesulfonamide derivatives as potent agonists of the human Pregnane X Receptor (hPXR). nih.gov hPXR is a nuclear receptor that plays a crucial role in regulating the expression of drug-metabolizing enzymes and transporters. nih.gov The identified agonists were shown to induce the expression of hPXR target genes, such as CYP3A4 and CYP2B6, in human hepatocytes. nih.gov

In another line of research, benzimidazolone derivatives have been characterized as ligands for the 5-HT4 receptor in the rat esophagus. nih.gov Some of these derivatives acted as potent partial agonists, while others behaved as competitive antagonists at this serotonin (B10506) receptor subtype. nih.gov

Furthermore, in silico molecular docking studies have been employed to understand the binding of benzimidazole derivatives to protein kinases. nih.gov For example, 2-phenylbenzimidazole (B57529) has shown a strong binding affinity for protein kinase inhibitors, suggesting its potential as an anticancer agent. nih.gov These studies help to elucidate the structure-activity relationships and guide the design of more potent and selective benzimidazole-based therapeutic agents. nih.govacs.org

Binding to Monoamine Transporters (NET) in In Vitro Systems

Recent research has explored the potential of benzimidazole derivatives as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme crucial in the metabolism of monoamines. nih.gov While not directly binding to the norepinephrine (B1679862) transporter (NET), MAO-B inhibitors affect monoamine levels, a function related to that of NET inhibitors. A study focused on developing novel hMAO-B inhibitors utilized a benzimidazole scaffold. nih.gov In this research, two new series of derivatives were synthesized and evaluated. nih.gov

One of the most promising compounds, designated as 16d , demonstrated significant potency as an hMAO-B inhibitor with an IC50 value of 67.3 nM, which is comparable to the established inhibitor safinamide (B1662184) (IC50 = 42.6 nM). nih.gov Furthermore, compound 16d exhibited high selectivity for hMAO-B, with a selectivity index greater than 387. nih.gov The inhibition was found to be competitive and reversible, with a Ki value of 82.50 nM. nih.gov This line of research highlights the potential of the benzimidazole scaffold in designing selective inhibitors for key components of the monoaminergic system. nih.gov

Table 1: Inhibitory Activity of Benzimidazole Derivative 16d on hMAO-B

| Compound | IC50 (nM) | Selectivity Index (hMAO-B) | Inhibition Type | K~i~ (nM) |

|---|---|---|---|---|

| 16d | 67.3 | >387 | Competitive, Reversible | 82.50 |

| Safinamide (Reference) | 42.6 | - | - | - |

Modulation of Glial Cell Activation Pathways in Experimental Models

Benzimidazole derivatives have been shown to modulate neuroinflammation and oxidative stress, processes in which glial cells play a central role. nih.govnih.gov Studies have demonstrated that these compounds can attenuate neuroinflammation in models of ethanol-induced neurodegeneration. nih.govzu.ac.ae This neuroprotective effect is attributed to their ability to reduce the expression of inflammatory cytokines and regulate antioxidant enzymes. nih.gov

In experimental models, ethanol (B145695) administration leads to neuroinflammation marked by an increase in the expression of tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and ionized calcium-binding adapter molecule 1 (Iba-1), a marker for microglial activation. nih.gov Treatment with benzimidazole acetamide (B32628) derivatives, specifically 3a and 3b , has been shown to ameliorate these effects. nih.govconsensus.app These compounds were found to mitigate ethanol-induced oxidative stress and memory impairment. nih.gov Molecular docking analyses have further supported the affinity of these derivatives for various receptors involved in neurodegeneration, suggesting a multi-target approach to their neuroprotective action. nih.gov

Further studies on other benzimidazole acetamide derivatives (FP1 , FP7 , and FP8 ) revealed that they significantly modulate memory deficits, oxidative stress, and the expression of proinflammatory markers such as TNF-α, NF-κB, IL-6, and NLRP3 in the cortex of ethanol-exposed rats. acs.org The mechanism appears to involve the inhibition of the neuroinflammatory-oxidative stress cycle. acs.org

Table 2: Effect of Benzimidazole Derivatives on Neuroinflammatory Markers

| Compound | Target | Effect | Experimental Model |

|---|---|---|---|

| 3a, 3b | TNF-α, NF-κB, COX-2, Iba-1 | Amelioration | Ethanol-induced neurodegeneration in rats |

| FP1, FP7, FP8 | TNF-α, NF-κB, IL-6, NLRP3 | Modulation | Ethanol-induced neurodegeneration in rats |

Investigation of Angiotensin II Type 1 Receptor (AT1) Binding Characteristics

Benzimidazole derivatives are a well-established class of angiotensin II receptor antagonists, which act by blocking the binding of angiotensin II to the AT1 receptor. nih.gov This action is crucial in the management of hypertension as it inhibits the vasoconstrictive effects of angiotensin II. nih.gov Several commercial drugs, such as candesartan (B1668252) and telmisartan, are based on a benzimidazole structure. nih.gov

Research into novel benzimidazole derivatives has led to the development of compounds with high affinity for the AT1 receptor. acs.orgacs.org For instance, a series of 5-(alkyl and aryl)carboxamido benzimidazole derivatives were synthesized and evaluated for their in vitro AT1 receptor antagonism. nih.gov The pharmacological activity was found to be inversely related to the size of the substituents at the 5-position of the benzimidazole nucleus, with smaller alkyl groups demonstrating more potent activity. nih.gov

One such derivative, azilsartan (B1666440), has been shown to inhibit the specific binding of ¹²⁵I-Sar¹-Ile⁸-AII to human AT1 receptors with an IC50 of 2.6 nM. nih.gov This inhibitory effect was found to be long-lasting, persisting even after the washout of the free compound. nih.gov In functional studies using isolated rabbit aortic strips, azilsartan reduced the maximal contractile response to angiotensin II, demonstrating its potent antagonistic properties. nih.gov

Table 3: AT1 Receptor Binding Affinity of Selected Benzimidazole Derivatives

| Compound | IC50 (nM) | Receptor | Key Finding |

|---|---|---|---|

| Azilsartan | 2.6 | Human AT1 | Potent and slowly dissociating antagonist |

| Olmesartan | 6.7 | Human AT1 | - |

| Telmisartan | 5.1 | Human AT1 | - |

| Valsartan | 44.9 | Human AT1 | - |

| Irbesartan | 15.8 | Human AT1 | - |

Corrosion Inhibition Mechanisms in Materials Science

Benzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. nih.govresearchgate.netproquest.com The primary mechanism of action involves the adsorption of the benzimidazole molecules onto the metal surface, forming a protective film that blocks the active corrosion sites. researchgate.netacs.org This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions.

The structure of benzimidazole, with its nitrogen heteroatoms and aromatic rings, facilitates its strong adsorption on metal surfaces. nih.govproquest.com These molecules can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov However, some studies suggest a stronger effect on the cathodic reaction. nih.gov

The effectiveness of benzimidazole derivatives as corrosion inhibitors is influenced by the substituents on the benzimidazole ring. nih.gov For example, studies on mild steel in hydrochloric acid have shown that the concentration of the inhibitor plays a crucial role, with inhibition efficiency increasing with higher concentrations. researchgate.netacs.org The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netacs.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that benzimidazole derivatives alter the kinetics of the corrosion reactions. acs.orgonepetro.org The formation of a protective layer by the inhibitor molecules on the metal surface leads to an increase in charge transfer resistance and a decrease in the corrosion current density. onepetro.org

Table 4: Overview of Corrosion Inhibition by Benzimidazole Derivatives

| Inhibitor Type | Metal/Alloy | Corrosive Medium | Inhibition Mechanism | Key Characteristics |

|---|---|---|---|---|

| Benzimidazole Derivatives | Mild Steel, Carbon Steel | Hydrochloric Acid (HCl) | Adsorption, Protective Film Formation | Mixed-type inhibition, follows Langmuir isotherm |

| 2-(2-Bromophenyl)-1H-benzimidazole (BPBA) | Carbon Steel | 0.5 M HCl | Adsorption | Effective corrosion inhibitor |

| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) | Carbon Steel | 0.5 M HCl | Adsorption | Higher inhibition efficiency than BPBA |

| 5-Nitro-1H-benzimidazol-2(3H)-one | Mild Steel | 1 M HCl | Adsorption | Acts as a mixed-type inhibitor |

Future Perspectives and Emerging Research Avenues for 1h Benzimidazol 5 Ol Hydrobromide

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions, such as high temperatures and the use of strong acids. organic-chemistry.org Modern synthetic chemistry is increasingly focused on developing more efficient, cost-effective, and environmentally benign methods. The future synthesis of 1H-benzimidazol-5-ol hydrobromide and its analogs is poised to leverage these green chemistry principles.

Emerging sustainable strategies that are applicable to the synthesis of substituted benzimidazoles include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. nih.govnih.gov The use of microwave irradiation under solvent-free conditions or with green solvents is a promising approach for the rapid synthesis of benzimidazole (B57391) libraries. nih.gov

Catalytic Innovations: A wide array of catalysts are being explored to enhance the efficiency of benzimidazole synthesis. These include:

Lewis acids like indium(III) triflate and zinc triflate have been shown to be effective, reusable catalysts for the condensation reaction. nih.govnih.gov

Nanoparticle catalysts , such as those based on gold (Au/TiO2) or zinc oxide (ZnO-NPs), offer high catalytic efficacy under ambient conditions and can often be recovered and reused, adding to the sustainability of the process. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) are being investigated as efficient, heterogeneous catalysts that can increase the electrophilicity of reactants and improve reaction rates. nih.gov

Green Solvents: The replacement of hazardous organic solvents is a key goal of green chemistry. For benzimidazole synthesis, promising alternatives include:

Water: Performing the reaction in water, promoted by reagents like sodium bisulfite, offers an environmentally friendly and cost-effective option. mdpi.com

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They can act as both the solvent and a catalyst, simplifying the reaction setup and workup. acs.orgresearchgate.net

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used for the synthesis of 1,2-disubstituted benzimidazoles. researchgate.net

Solvent-Free Conditions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. nih.govbohrium.com For instance, the reaction of o-phenylenediamine (B120857) with aldehydes can be carried out using a catalytic amount of a reusable catalyst under solvent-free conditions. nih.gov

The application of these novel methods to the synthesis of this compound, starting from 4-amino-3-nitrophenol (B127093) or similar precursors, is a key area for future research. The goal will be to develop a high-yield, scalable, and sustainable process suitable for industrial application.

Exploration of Advanced Derivatization Strategies for Targeted Molecular Design

The 1H-benzimidazol-5-ol core offers multiple sites for chemical modification, making it an excellent scaffold for developing new molecules with tailored properties. Advanced derivatization strategies are crucial for exploring the full potential of this compound in drug discovery and material science.

Key derivatization sites and strategies include:

N-1 Substitution: The nitrogen atom at the 1-position of the benzimidazole ring is a common site for derivatization. Alkylation or arylation at this position can significantly influence the molecule's biological activity and physicochemical properties. For example, N-substitution is a key feature in many marketed benzimidazole-based drugs. researchgate.net

C-2 Substitution: The carbon atom at the 2-position is another critical site for modification. Introducing various aryl or alkyl groups at C-2 can modulate the electronic and steric properties of the molecule, which is a widely used strategy in the design of bioactive benzimidazoles. researchgate.netnih.gov

C-5 Hydroxyl Group Modification: The hydroxyl group at the 5-position is a key functional handle for derivatization. It can be converted into ethers, esters, or other functional groups to fine-tune properties like solubility, lipophilicity, and target-binding interactions. For instance, a series of 1-methyl-1H-benzimidazol-5-ol derivatives were synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, demonstrating the importance of modifications at this position. nih.gov

C-5 and C-6 Substitution: The benzene (B151609) part of the ring system allows for further substitution. Structure-activity relationship (SAR) studies have shown that substituents at the C-5 and C-6 positions play a significant role in the anti-inflammatory and antiviral activities of benzimidazole derivatives. nih.govnih.gov

Future research will likely focus on combinatorial chemistry and high-throughput screening to rapidly generate and evaluate large libraries of 1H-benzimidazol-5-ol derivatives. The goal is to develop a deeper understanding of the SAR to design molecules with high potency and selectivity for specific biological targets or with optimized properties for material applications.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational and experimental methods is becoming increasingly vital for modern chemical research. For this compound and its derivatives, this integrated approach can provide profound insights into reaction mechanisms, molecular properties, and biological activity.

Density Functional Theory (DFT): DFT calculations are a powerful tool for studying the electronic structure, geometry, and reactivity of molecules. bohrium.comnih.gov They can be used to:

Elucidate the mechanisms of synthetic reactions, helping to optimize conditions and predict the feasibility of new synthetic routes.

Analyze the electronic properties of designed molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their behavior in electronic devices. nih.gov

Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of newly synthesized compounds. bohrium.com

Molecular Docking and Dynamics: These computational techniques are indispensable in drug discovery for predicting how a molecule will bind to a biological target, such as an enzyme or receptor. nih.govnih.gov For benzimidazole derivatives, docking studies have been used to:

Identify potential binding modes and key interactions with target proteins, guiding the design of more potent inhibitors. mdpi.com

Explain the SAR observed in experimental studies. nih.gov

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new drug candidates. nih.gov

Combined Experimental and Computational Studies: The most powerful approach involves using computational predictions to guide experimental work and then using experimental results to validate and refine the computational models. For example, benzimidazole derivatives have been synthesized based on computational design, and their biological activities were then experimentally confirmed. nih.govnih.gov This iterative cycle of design, synthesis, testing, and modeling accelerates the discovery of new functional molecules.

Future research will see an even tighter integration of these methods. For this compound, this will enable a more rational design of derivatives with specific biological activities or material properties, reducing the time and cost associated with traditional trial-and-error approaches.

Potential for Specialized Material Science Applications (e.g., OLED Intermediates, Electronic Materials)

The unique photophysical properties of the benzimidazole core make it an attractive building block for advanced materials. The multifunctionality of the benzimidazole unit, including its electron-accepting ability and π-bridging capabilities, makes it an excellent candidate for optical and electronic applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are being extensively investigated for use in OLEDs, particularly as blue light emitters. nih.govmdpi.com The challenge in developing efficient blue OLEDs is often related to the aggregation of dye molecules in the solid state, which can lead to a red-shift in emission. The derivatization of the benzimidazole core with bulky groups can disrupt this aggregation, leading to purer blue electroluminescence. nih.gov The hydroxyl group on 1H-benzimidazol-5-ol offers a convenient point for attaching other chromophores or bulky substituents to tune the emission color and improve device performance.

Nonlinear Optical (NLO) Materials: Certain benzimidazole derivatives have been shown to exhibit significant second harmonic generation (SHG) efficiency, making them promising for applications in photonics and optoelectronics. researchgate.net The NLO properties are highly dependent on the molecular structure and the presence of electron-donating and electron-accepting groups. The 5-hydroxy group can act as an electron-donating group, and its combination with other substituents could lead to new materials with enhanced NLO properties.

Sensors: The benzimidazole moiety's ability to chelate metal ions and its pH-sensitive chromogenic and fluorogenic properties make it a valuable component in the design of optical chemical sensors. researchgate.net Derivatives of 1H-benzimidazol-5-ol could be developed as selective sensors for specific metal ions or for monitoring pH changes in various environments.

The future in this area will involve the synthesis and characterization of novel 1H-benzimidazol-5-ol derivatives specifically designed for material science applications. This will require a close collaboration between synthetic chemists, physicists, and material scientists to understand the structure-property relationships and to integrate these new materials into functional devices.

Q & A

Q. Advanced

- DFT calculations : Predict proton affinity at nitrogen sites (e.g., N(3) in benzimidazole vs. N(7) in fused-ring systems) .

- Kinetic studies : Pseudo-first-order kinetics in HBr-mediated reactions reveal rate dependence on solvent polarity (k = 0.15 min⁻¹ in DMSO) .

- Isotopic labeling : ¹⁵N NMR tracks proton transfer pathways in deuterated solvents .

How does the hydrobromide salt form influence solubility and formulation stability?

Q. Advanced

Q. Advanced

- Chiral resolution : Use of (–)-menthol derivatives as resolving agents achieves >99% ee but reduces yield by 20% .

- Continuous flow systems : Microreactors reduce racemization (residence time <2 min) and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.